Cas no 1049753-43-6 (6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)

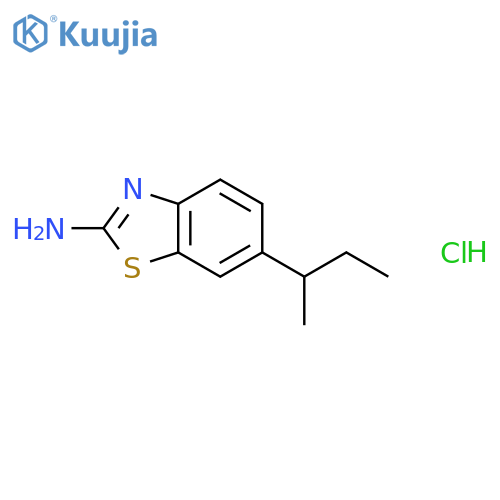

1049753-43-6 structure

商品名:6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-Sec-butyl-1,3-benzothiazol-2-amine, HCl

- 6-butan-2-yl-1,3-benzothiazol-2-amine;hydrochloride

- 6-SEC-BUTYL-1,3-BENZOTHIAZOL-2-AMINE HYDROCHLORIDE

- 6-(sec-Butyl)benzo[d]thiazol-2-amine hydrochloride

- 1049753-43-6

- AKOS001476212

- 6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride

-

- インチ: InChI=1S/C11H14N2S.ClH/c1-3-7(2)8-4-5-9-10(6-8)14-11(12)13-9;/h4-7H,3H2,1-2H3,(H2,12,13);1H

- InChIKey: CTRCPSIHCLIEPJ-UHFFFAOYSA-N

- ほほえんだ: CCC(C)c1ccc2c(c1)sc(n2)N.Cl

計算された属性

- せいみつぶんしりょう: 242.0644474Da

- どういたいしつりょう: 242.0644474Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S282073-500mg |

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |

1049753-43-6 | 500mg |

$ 230.00 | 2022-06-03 | ||

| TRC | S282073-100mg |

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |

1049753-43-6 | 100mg |

$ 70.00 | 2022-06-03 | ||

| TRC | S282073-1g |

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride |

1049753-43-6 | 1g |

$ 340.00 | 2022-06-03 |

6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1049753-43-6 (6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量